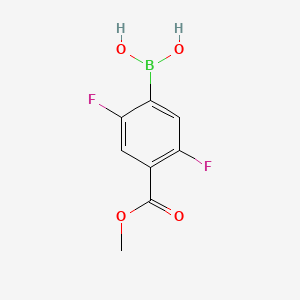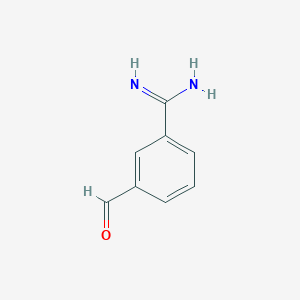
3-Formylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylbenzenecarboximidamide is an organic compound with the molecular formula C8H8N2O It is a derivative of benzenecarboximidamide, where a formyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with formylating agents. One common method is the Vilsmeier-Haack reaction, where benzenecarboximidamide reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Vilsmeier-Haack reaction or other formylation techniques. The choice of method depends on factors such as yield, cost, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Formylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-Carboxybenzenecarboximidamide.
Reduction: 3-Hydroxymethylbenzenecarboximidamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Formylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Formylbenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The formyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3-dicarboximidamide: Similar structure but lacks the formyl group.
3-Formylbenzenesulfonamide: Contains a sulfonamide group instead of a carboximidamide group.
3-Formylbenzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness
3-Formylbenzenecarboximidamide is unique due to the presence of both a formyl group and a carboximidamide group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
73358-99-3 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-formylbenzenecarboximidamide |
InChI |
InChI=1S/C8H8N2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-5H,(H3,9,10) |
Clave InChI |
GXPBBYFOLVWXRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=N)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


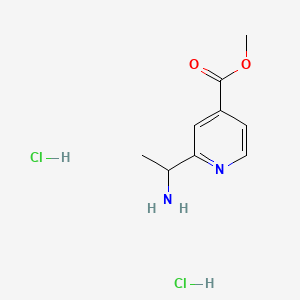

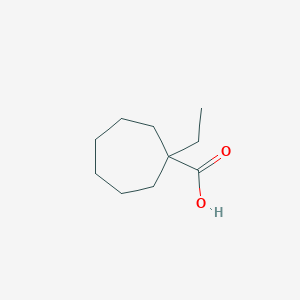
![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)
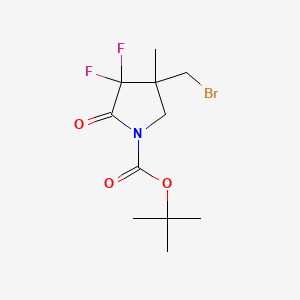
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)
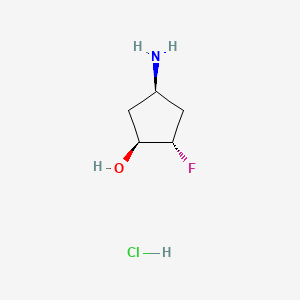
![5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one](/img/structure/B15300126.png)
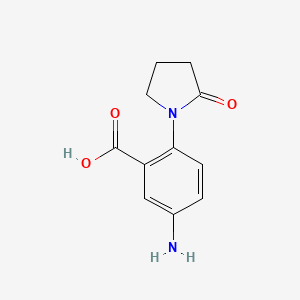
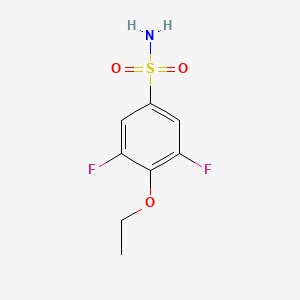
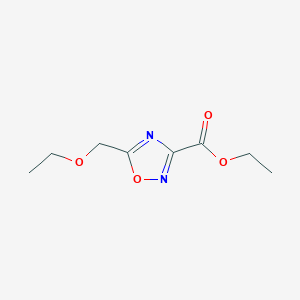
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
